molecular formula C18H21Cl2N3O2S B253648 N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide

Numéro de catalogue B253648
Poids moléculaire: 414.3 g/mol
Clé InChI: OKFVXQRKCGKUSF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide, also known as TAK-659, is a small-molecule kinase inhibitor that has attracted significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to inhibit several important kinases involved in the pathogenesis of various diseases, including cancer and autoimmune disorders.

Mécanisme D'action

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide is a selective inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon engagement of the B-cell receptor by antigen. This leads to downstream signaling events that ultimately result in B-cell activation, proliferation, and survival. Inhibition of BTK by N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide blocks these signaling events, leading to decreased B-cell activation, proliferation, and survival. This mechanism of action is particularly relevant in B-cell malignancies, where dysregulated B-cell receptor signaling is a key driver of disease progression.
Biochemical and Physiological Effects:
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has been shown to have potent biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on BTK, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide also inhibits other kinases involved in B-cell receptor signaling, including AKT and ERK. This leads to downstream effects such as decreased expression of anti-apoptotic proteins and increased apoptosis in B-cell malignancies. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has also been shown to have immunomodulatory effects, including inhibition of cytokine production and T-cell proliferation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide for lab experiments is its selectivity for BTK and other kinases involved in B-cell receptor signaling. This allows for more precise targeting of these pathways, which is particularly important in the study of B-cell malignancies. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide also has good pharmacokinetic properties, with a half-life of around 8 hours in humans. However, one limitation of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide is its relatively low solubility, which can make it difficult to formulate for in vivo studies.

Orientations Futures

There are several future directions for research on N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide. One area of interest is in the development of combination therapies with other targeted agents or chemotherapy drugs. N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has been shown to have synergistic effects with other agents such as venetoclax and rituximab in preclinical studies. Another area of interest is in the development of biomarkers for response to N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide. Currently, there are no established biomarkers for response to BTK inhibitors, which can make it difficult to predict which patients will benefit from treatment. Finally, there is interest in the development of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide for the treatment of other diseases beyond B-cell malignancies, such as autoimmune disorders and inflammatory diseases.

Méthodes De Synthèse

The synthesis of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the reaction of 2,4-dichlorobenzylamine with thiourea to form 5-(2,4-dichlorobenzyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-(2,6-dimethylmorpholin-4-yl)acetic acid to form the final product, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide. The overall yield of the synthesis is around 30%, and the purity of the compound is typically above 95%.

Applications De Recherche Scientifique

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has been shown to selectively inhibit BTK (Bruton's tyrosine kinase), a key kinase involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. In preclinical studies, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has demonstrated potent antitumor activity against B-cell malignancies, both as a single agent and in combination with other therapies.

Propriétés

Nom du produit

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide

Formule moléculaire

C18H21Cl2N3O2S

Poids moléculaire

414.3 g/mol

Nom IUPAC

N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide

InChI

InChI=1S/C18H21Cl2N3O2S/c1-11-8-23(9-12(2)25-11)10-17(24)22-18-21-7-15(26-18)5-13-3-4-14(19)6-16(13)20/h3-4,6-7,11-12H,5,8-10H2,1-2H3,(H,21,22,24)

Clé InChI

OKFVXQRKCGKUSF-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl

SMILES canonique

CC1CN(CC(O1)C)CC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.